Nodaga-LM3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

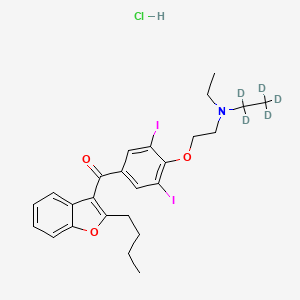

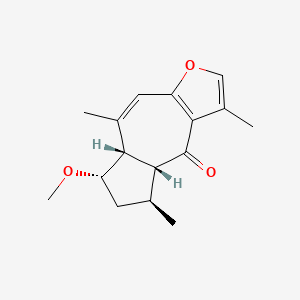

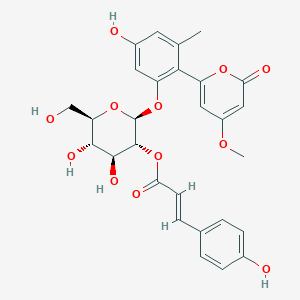

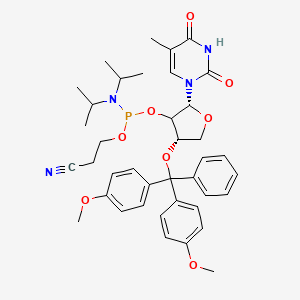

Nodaga-LM3 is a somatostatin receptor subtype 2 antagonist that can be labeled with Gallium-68 for positron emission tomography imaging. It is used primarily for imaging somatostatin receptor-positive tumors, such as neuroendocrine tumors. The compound has a molecular formula of C68H90ClN15O19S2 and a molecular weight of 1521.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nodaga-LM3 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic peptide structure with a disulfide bridge between cysteine residues. The key steps include:

Peptide Synthesis: The linear peptide is synthesized using solid-phase peptide synthesis.

Cyclization: The linear peptide is cyclized by forming a disulfide bridge between cysteine residues.

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by cyclization and chelation. The process is optimized for high yield and purity, ensuring that the final product is suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Nodaga-LM3 undergoes several types of chemical reactions, including:

Chelation: The compound can chelate metal ions, such as Gallium-68, for imaging purposes.

Substitution: The peptide structure allows for substitution reactions at specific amino acid residues.

Common Reagents and Conditions

Chelation: Gallium-68 chloride is commonly used for radiolabeling this compound. The reaction is typically carried out in an acidic buffer at elevated temperatures.

Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to ensure selective reactions at specific residues.

Major Products

The major product formed from the chelation reaction is Gallium-68 labeled this compound, which is used for positron emission tomography imaging of somatostatin receptor-positive tumors .

Scientific Research Applications

Nodaga-LM3 has several scientific research applications, including:

Chemistry: Used as a chelator for radiolabeling peptides with Gallium-68.

Biology: Employed in the study of somatostatin receptor biology and receptor-ligand interactions.

Medicine: Utilized in positron emission tomography imaging for the diagnosis and management of neuroendocrine tumors.

Industry: Applied in the development of new imaging agents and radiopharmaceuticals

Mechanism of Action

Nodaga-LM3 exerts its effects by binding to somatostatin receptor subtype 2. As an antagonist, it prevents the internalization of the receptor, allowing for prolonged imaging signals. The compound’s high affinity for the receptor ensures effective targeting of somatostatin receptor-positive tumors .

Comparison with Similar Compounds

Nodaga-LM3 is compared with other somatostatin receptor antagonists, such as:

DOTA-LM3: Similar in structure and function but uses a different chelator.

DOTATATE: An agonist that internalizes into cells, unlike this compound, which remains on the cell surface.

NODAGA-JR11: Another antagonist with similar affinity for somatostatin receptor subtype 2.

This compound is unique due to its high tumor uptake and prolonged imaging signals, making it a valuable tool for positron emission tomography imaging .

Properties

Molecular Formula |

C68H90ClN15O19S2 |

|---|---|

Molecular Weight |

1521.1 g/mol |

IUPAC Name |

(2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H90ClN15O19S2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+/m1/s1 |

InChI Key |

ZGUZBDTZKJVCJG-DBZNSRTBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CC[C@@H](C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CCC(C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

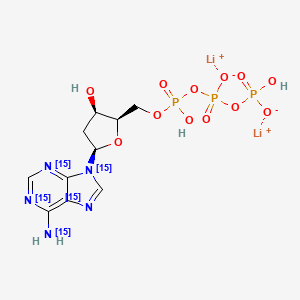

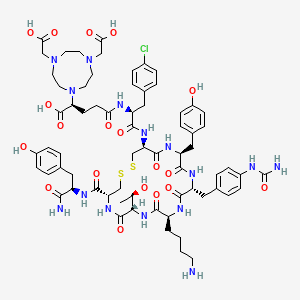

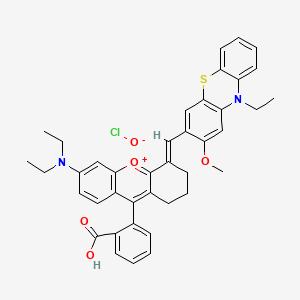

![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)

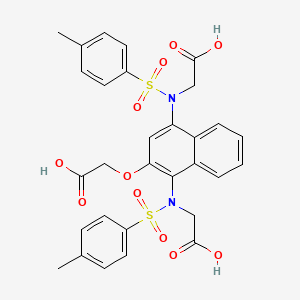

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)